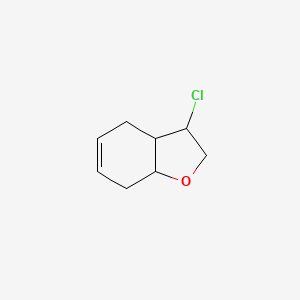
3-Chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran is a chemical compound with a complex structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran typically involves the chlorination of a precursor compound. The reaction conditions often require the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled temperature and pressure conditions to ensure the selective chlorination at the desired position on the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove chlorine atoms or reduce other functional groups.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives.
Scientific Research Applications
3-Chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran involves its interaction with specific molecular targets. The chlorine atom and the benzofuran ring system can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
Chlordane: 1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene
Sulfanilamide: 4,5,6,7,8,8-hexachloro-1,3,3a,4,7,7a-hexahydro-4,7-methano-2-benzofuran
Uniqueness
3-Chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran is unique due to its specific chlorination pattern and the presence of the benzofuran ring system. This structural uniqueness can result in distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
832721-52-5 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
3-chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran |
InChI |
InChI=1S/C8H11ClO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-2,6-8H,3-5H2 |
InChI Key |
GPOVNCHCPAOIIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1C(CO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)
![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
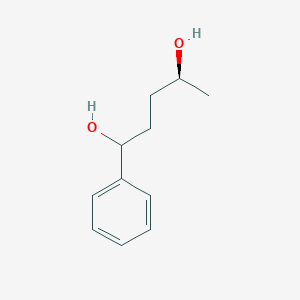
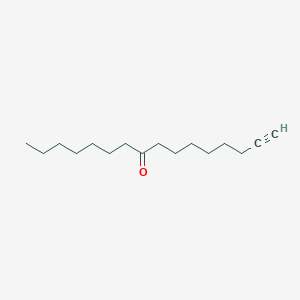
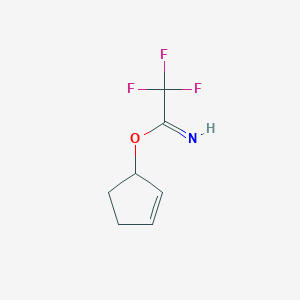

![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
![Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-](/img/structure/B14213505.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one](/img/structure/B14213527.png)

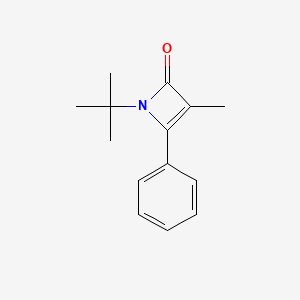
![N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine](/img/structure/B14213541.png)
